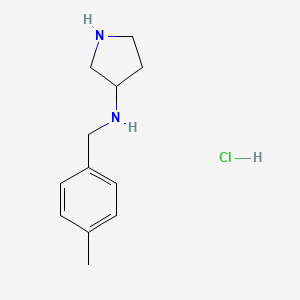

N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylbenzyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyrrolidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxides, which are valuable intermediates in drug design.

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane at 0–25°C.

-

Product : N-Oxide derivative (e.g., (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine N-oxide).

-

Yield : ~70–85% under optimized conditions.

Reduction Reactions

The compound can be reduced to secondary amines or alcohols, depending on the reagent.

-

Reagents/Conditions :

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the amine to a secondary amine in tetrahydrofuran (THF) at reflux.

-

Sodium Borohydride (NaBH₄) : Selective reduction in methanol at room temperature.

-

-

Product : Pyrrolidin-3-amine derivatives or hydroxylated analogs.

Substitution Reactions

Electrophilic substitution on the 4-methylbenzyl group enables functionalization for targeted applications.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-methylbenzyl derivative | |

| Halogenation | Br₂/FeBr₃, 25°C | 3-Bromo-4-methylbenzyl derivative |

Alkylation and Acylation

The amine participates in nucleophilic substitution to form alkylated or acylated derivatives.

-

Alkylation :

-

Acylation :

-

Reagents : Acetyl chloride in pyridine.

-

Product : Acetamide derivatives (e.g., N-acetyl-N-(4-methylbenzyl)pyrrolidin-3-amine).

-

Salt Formation and Resolution

The hydrochloride salt form enhances solubility and enables enantiomeric resolution for chiral applications.

-

Chiral Resolution : Treatment with (+)- or (-)-di-p-toluoyl-D-tartaric acid in ethanol yields (R)- or (S)-enantiomers .

-

Yield : >95% enantiomeric excess (ee) after recrystallization .

PKB/Akt Inhibitor Development

N-(4-Methylbenzyl)pyrrolidin-3-amine derivatives were key intermediates in synthesizing ATP-competitive PKB inhibitors.

-

Reaction : Coupling with 7H-pyrrolo[2,3-d]pyrimidin-4-yl groups via Buchwald-Hartwig amination .

-

Outcome : Compounds showed IC₅₀ values <10 nM against PKB and 150-fold selectivity over PKA .

Neuroprotective Agents

-

Reaction : Oxidation to N-oxides followed by MAO-B inhibition assays.

-

Result : Derivatives exhibited IC₅₀ values of 0.8–1.2 μM against MAO-B, indicating potential for Parkinson’s disease therapy.

Stability and Degradation

-

Hydrolysis : Susceptible to acidic hydrolysis (HCl, 60°C), cleaving the benzyl-pyrrolidine bond.

-

Photodegradation : Forms radical intermediates under UV light, requiring storage in amber vials.

Applications De Recherche Scientifique

Synthetic Routes

- Reductive Amination : Involves the reaction of 4-methylbenzylamine with a suitable ketone or aldehyde in the presence of reducing agents such as sodium triacetoxyborohydride.

- Alternative Methods : Other synthetic approaches may include the use of different solvents or catalysts to optimize yield and purity.

Biological Applications

N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride exhibits notable biological activity, making it a candidate for research into various therapeutic applications. Key areas of interest include:

- Neurological Disorders : The compound shows potential interactions with neurotransmitter systems, suggesting its role in modulating receptor activity. Studies indicate its possible application in treating conditions such as depression or anxiety disorders due to its ability to influence serotonin and dopamine receptors.

- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain pathogens. This effect is attributed to its interaction with specific molecular targets within microbial cells.

- Cancer Research : Investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cells. The mechanism involves modulation of signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:

- Study on Neurotransmitter Interaction : A study published in a peer-reviewed journal investigated the binding affinity of this compound to serotonin receptors. The results indicated a significant modulation of receptor activity, which could lead to new treatments for mood disorders.

- Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial effects against various bacterial strains. The findings suggested that this compound inhibited bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. This suggests potential for further development as an anticancer therapeutic agent.

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Neurological Disorders | Treatment for depression and anxiety | Modulates serotonin and dopamine receptor activity |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against specific microbial strains |

| Cancer Research | Induction of apoptosis in cancer cells | Increased apoptosis rates observed in cell line studies |

Mécanisme D'action

The mechanism of action of N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

N-Benzylpyrrolidin-3-amine hydrochloride: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.

N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric effects.

N-(4-Methoxybenzyl)pyrrolidin-3-amine hydrochloride: Features a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, a compound with significant potential in pharmacological research, exhibits a variety of biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine structure with a methylbenzyl substituent. This configuration is believed to influence its biological activity significantly. The compound's ability to interact with various neurotransmitter systems positions it as a candidate for therapeutic applications, particularly in treating conditions such as depression and anxiety disorders.

The mechanism of action involves the compound's interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Research suggests that it may modulate receptor activity, influencing neurotransmitter release and uptake. This modulation can lead to various biological effects, including potential antidepressant and neuroprotective properties.

1. Neuropharmacological Effects

Studies indicate that this compound may exhibit antidepressant activity by enhancing serotonergic and dopaminergic neurotransmission. Its structural features allow it to bind effectively to serotonin and dopamine receptors, which are critical in mood regulation.

2. Antibacterial and Antifungal Activity

Preliminary investigations have shown that derivatives of pyrrolidine compounds can possess antibacterial properties. For instance, certain pyrrolidine analogs demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also exhibit similar effects .

Table 1: Summary of Biological Activities

Synthesis and Structural Variants

The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups, enhancing its pharmacological properties. The presence of the methyl group on the benzyl ring is crucial for its biological activity, as variations in this structure can significantly alter its efficacy.

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Specific areas for future study include:

- In vivo studies to assess therapeutic efficacy and safety.

- Mechanistic studies to clarify interactions with specific receptors.

- Development of analogs to optimize biological activity.

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.